N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The tert-butyl group is known to be sterically hindered, which could affect the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could potentially increase its solubility in water .Scientific Research Applications
Molecular Interaction and Pharmacophore Models
- The chemical compound exhibits interaction with the CB1 cannabinoid receptor. Studies using the AM1 molecular orbital method have identified distinct conformations important for understanding the compound's interaction with receptors (Shim et al., 2002).
Synthesis and Characterization in Polymer Chemistry
- This compound is involved in the synthesis of aromatic polyamides. It plays a role in the creation of polymers with high thermal stability, essential in materials science (Yang et al., 1999).
Role in Photosynthetic Electron Transport Inhibition
- It has been studied for its potential as an inhibitor of photosynthetic electron transport. This application is significant in the field of agriculture, particularly in the development of herbicides (Vicentini et al., 2005).
Electropolymerization and Material Properties
- The compound is involved in electropolymerization processes, contributing to the development of polymer films with distinct electrical properties. Such applications are vital in the field of electronic materials (Lengkeek et al., 2010).
Role in Heterocyclic Chemistry
- It is used in the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical research and development (Rahmouni et al., 2016).
Application in Cannabinoid Research
- Research has indicated its relevance in cannabinoid studies, particularly in understanding ligand-receptor interactions, which is significant in neuropharmacology (Silvestri et al., 2010).
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O4S/c1-20(2,3)25-18(15-10-30(28,29)11-16(15)23-25)22-19(27)12-8-17(26)24(9-12)14-6-4-13(21)5-7-14/h4-7,12H,8-11H2,1-3H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQWZONJWPUXKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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